molecular formula C12H12O2 B155762 1,8-Dimethoxynaphthalene CAS No. 10075-66-8

1,8-Dimethoxynaphthalene

Cat. No. B155762
CAS RN: 10075-66-8
M. Wt: 188.22 g/mol
InChI Key: QRPDMEIIZPOYED-UHFFFAOYSA-N
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Description

1,8-Dimethoxynaphthalene is a chemical compound that is a derivative of naphthalene with methoxy groups at the 1 and 8 positions. It is related to other naphthalene derivatives that have been studied for their unique chemical properties and potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of derivatives of 1,8-dimethoxynaphthalene can involve various chemical reactions. For instance, 1,8-diaminonaphthalene can react selectively with 9-BBN (9-borabicyclo[3.3.1]nonane) to form bridging and non-bridging bis(aminoborane) compounds, which can then be used to create novel diaminoborate ligand systems for transition metal complexes . Additionally, photochemical synthesis methods have been employed to create derivatives such as 8b-methoxy- and 4,8b-dimethoxy-1,2-diphenyl-2a,8b-dihydrocyclobuta[a]naphthalene from 1,4-dimethoxynaphthalene .

Molecular Structure Analysis

The molecular structure of 1,8-dimethoxynaphthalene derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene shows that the molecule is located on a twofold rotation axis with benzoyl groups in opposite directions, and the molecular packing is stabilized by weak hydrogen bonds and π-π stacking interactions . Similarly, the crystal structure of 1-(4-hydroxybenzoyl)-2,7-dimethoxynaphthalene reveals helical alignments and the contribution of classical and non-classical hydrogen bonding to the molecular packing structure .

Chemical Reactions Analysis

1,8-Dimethoxynaphthalene and its derivatives participate in various chemical reactions. The equilibrium between protonated 1,8-bis(diethylamino)-2,7-dimethoxynaphthalene and its intramolecularly hydrogen-bonded form is established slowly, with deprotonation occurring through a non-hydrogen-bonded open form . Moreover, the polymerization of 1,8-diaminonaphthalene has been theoretically studied, suggesting a radical-radical pathway leading to a mixture of compounds with ortho-C-C and para-C-N linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-dimethoxynaphthalene derivatives are influenced by their molecular structure. For instance, the high basicity of 1,8-bis(diethylamino)-2,7-dimethoxynaphthalene is attributed to strain in the amine and the presence of an intramolecular hydrogen bond . The crystal structure studies also provide insights into the dynamic features of these molecules in solution, such as the temperature-dependent rotation behavior of certain bonds . Additionally, the presence of intramolecular hydrogen bonds can be affected by substituents, as seen in the study of 1-dimethylamino-2,7-dimethoxynaphthalene derivatives .

Scientific Research Applications

1. Antioxidant Activity Research

  • Application Summary: 1,8-Dimethoxynaphthalene is used in the synthesis of artificial allomelanin, a type of melanin that has been indicated as a better radical quencher than polydopamine . This makes it a potential chemopreventive agent against oxidative stress for medical and cosmetic applications .
  • Methods of Application: The artificial allomelanin is obtained by the polymerization of 1,8-dihydroxynaphthalene . The kinetics of the reaction with alkylperoxyl radicals were studied by autoxidation experiments in differential oxygen-uptake apparatus .
  • Results: The antioxidant capacity of the artificial allomelanin in water is 0.8 mmol/g, with a rate constant of 3 × 10^5 M^−1 s^−1 for each reactive moiety .

2. Synthesis of 1,4,8-Trimethoxy-2-naphthalenecarbaldehyde

  • Application Summary: 1,8-Dimethoxynaphthalene is used in the synthesis of 1,4,8-trimethoxy-2-naphthalenecarbaldehyde .
  • Methods of Application: The starting material, 4,8-dimethoxy-1-naphthol, was prepared from 1,5-dimethoxynaphthalene through 1-bromo-4,8-dimethoxynaphthalene. Formylation of this naphthol and subsequent methylation gave 1,4,8-trimethoxy-2-naphthalenecarbaldehyde .
  • Results: The synthesis resulted in the successful production of 1,4,8-trimethoxy-2-naphthalenecarbaldehyde .

3. Synthesis of Organosoluble Alkoxylated Naphthalene-Based Novolacs

  • Application Summary: 1,8-Dimethoxynaphthalene is used in the synthesis of new organosoluble alkoxylated naphthalene-based novolacs .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesis resulted in the successful production of new organosoluble alkoxylated naphthalene-based novolacs .

Safety And Hazards

While specific safety data for 1,8-Dimethoxynaphthalene was not found, it’s generally recommended to handle laboratory chemicals with appropriate personal protective equipment and to avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

1,8-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPDMEIIZPOYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398459
Record name 1,8-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dimethoxynaphthalene

CAS RN

10075-66-8
Record name 1,8-Dimethoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10075-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene, 1,8-dimethoxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
R Cosmo, TW Hambley, S Sternhell - Acta Crystallographica Section …, 1990 - scripts.iucr.org
(IUCr) Structures of 4,5-dimethoxyphenanthrene (I) and 1,8-dimethoxynaphthalene (II). Deformation in strained aromatic systems and anomalous internuclear distances Acta …
Number of citations: 21 scripts.iucr.org
RE Gerkin - Acta Crystallographica Section C: Crystal Structure …, 2000 - scripts.iucr.org
The title compound, C13H14O3, crystallized in the centrosymmetric space group C2/c with one molecule as the asymmetric unit. Each hydroxyl O atom is involved in hydrogen bonds …
Number of citations: 8 scripts.iucr.org
F Calvet, MC Carnero - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… Attempts to prepare 1 : 8-dimethoxynaphthalene gave, in agreement with Staudinger, Schlenker, and Goldstein (Helv. Chim. Acta, 1921, 4, 334; contrast Heller and Kretzschmann, Ber., …
Number of citations: 2 pubs.rsc.org
NP Buu-Hoï, D Lavit - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… Formylation of 1 : 8-dimethoxynaphthalene with dimethylformamide and phosphorus … -red, 1 : 8-dimethoxynaphthalene and its homologues give brown-red to brown-violet picrates. …
Number of citations: 13 pubs.rsc.org
W Kongyen, V Rukachaisirikul… - Natural Product …, 2015 - Taylor & Francis
One new hydronaphthalenone derivative (1) was isolated from the broth extract of the endophytic fungus Daldinia eschscholtzii PSU-STD57 together with five known compounds, …
Number of citations: 18 www.tandfonline.com
PB Poudel, D Dhakal, JC Lee, JK Sohng - Enzyme and Microbial …, 2023 - Elsevier
Methylation plays important roles in biosynthesis, metabolism, signal transduction, detoxification, protein sorting and repair, and nucleic acid processing. Generally the …
Number of citations: 3 www.sciencedirect.com
YE Türkmen - Turkish Journal of Chemistry, 2018 - journals.tubitak.gov.tr
The hydrogen bond donating ability of 1, 8-naphthalenediol was investigated via a series of $^{1} $ H, $^{13} $ C, and $^{31} $ P NMR experiments. Complexation studies using …
Number of citations: 11 journals.tubitak.gov.tr
M Abdel-Mogib, SA Basaif - Die Pharmazie, 2002 - europepmc.org
Chromatographic separation of an ethanolic extract of rhizomes of Asphodelus tenuifolius Cav.(Asphodelaceae) yielded in addition to beta-sitosterol, stigmasterol and two …
Number of citations: 22 europepmc.org
MA El-Kemary, SA El-Daly - Monatshefte für Chemie/Chemical Monthly, 1996 - Springer
Number of citations: 3
E Escudero-Leyva, L Quirós-Guerrero… - ACS …, 2023 - ACS Publications
Fungi exhibit a wide range of ecological guilds, but those that live within the inner tissues of plants (also known as endophytes) are particularly relevant due to the benefits they …
Number of citations: 9 pubs.acs.org

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